molecular formula C17H14Cl2N4O2S B6032572 1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B6032572
M. Wt: 409.3 g/mol
InChI Key: XUVBJTTUNKFANK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a urea moiety linked to a 1,3,4-thiadiazole ring, which is further substituted with 2,4-dichlorophenyl and 3-ethoxyphenyl groups. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-2-25-12-5-3-4-10(8-12)15-22-23-17(26-15)21-16(24)20-14-7-6-11(18)9-13(14)19/h3-9H,2H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVBJTTUNKFANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Substitution with 2,4-dichlorophenyl group: The 1,3,4-thiadiazole ring is then substituted with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a halogenated aromatic compound.

    Introduction of 3-ethoxyphenyl group: The final step involves the introduction of the 3-ethoxyphenyl group to the thiadiazole ring. This can be achieved through a coupling reaction using an appropriate reagent, such as a Grignard reagent or an organolithium compound.

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to improve yield and efficiency.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: This compound has a similar structure but with a methoxy group instead of an ethoxy group. The difference in substituents may lead to variations in chemical reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea: This compound has a methyl group instead of an ethoxy group. The presence of a methyl group may affect the compound’s lipophilicity and its interactions with biological targets.

    1-(2,4-Dichlorophenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: This compound has a chlorophenyl group instead of an ethoxyphenyl group. The presence of an additional chlorine atom may influence the compound’s chemical stability and biological activity.

The uniqueness of 1-(2,4-Dichlorophenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

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